molecular formula C6H7IN2O B13887535 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole

Cat. No.: B13887535
M. Wt: 250.04 g/mol
InChI Key: ZURPSLCKEIKLQJ-UHFFFAOYSA-N
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Description

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is a heterocyclic compound that contains both pyrano and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole typically involves the annulation of the pyran ring and the pyrazole fragment. One common method involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and iodination . The reaction conditions often include heating in ethanol and the use of acid or base catalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole is unique due to the presence of the iodine atom, which can be used for further functionalization. Additionally, the combination of pyrano and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

3-iodo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

InChI

InChI=1S/C6H7IN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9)

InChI Key

ZURPSLCKEIKLQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NN2)I

Origin of Product

United States

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